molecular formula C16H25N5O3 B2646356 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione CAS No. 672945-09-4

7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione

Cat. No. B2646356
CAS RN: 672945-09-4
M. Wt: 335.408
InChI Key: FJXGYPIHQQMLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione, also known as EEDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EEDQ is a highly reactive compound that is commonly used as a crosslinking agent in biochemical and physiological studies. In

Mechanism of Action

7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione is a highly reactive compound that reacts with nucleophiles, such as amines and thiols, to form covalent bonds. The reaction between 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione and biomolecules leads to the formation of a stable crosslink, which can be used to identify molecular interactions. 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione has also been shown to modify the activity of enzymes and receptors by crosslinking critical amino acid residues.
Biochemical and Physiological Effects:
The use of 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione in biochemical and physiological studies has provided valuable insights into the molecular mechanisms of cellular processes. The crosslinking of proteins and nucleic acids using 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione has allowed for the identification of protein-protein interactions, protein-DNA interactions, and other molecular interactions that are critical for understanding cellular processes. 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione has also been shown to modify the activity of enzymes and receptors, which can lead to changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione in lab experiments has several advantages, including its high reactivity and specificity for nucleophiles. 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione can also be used in a variety of experimental conditions, including in vitro and in vivo studies. However, the use of 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione requires careful handling due to its highly reactive nature and potential toxicity. 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione also has limitations in terms of its specificity, as it can react with multiple nucleophiles and modify the activity of multiple biomolecules.

Future Directions

There are several future directions for the use of 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione in scientific research. One potential application is in the development of new drugs, as 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione can modify the activity of enzymes and receptors. 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione can also be used to study the interactions between proteins and nucleic acids, which are critical for understanding cellular processes. Additionally, the use of 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione in combination with other crosslinking agents and analytical techniques can provide a more comprehensive understanding of molecular interactions.

Synthesis Methods

7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione can be synthesized by reacting 1,3-dimethyluric acid with ethoxyacetaldehyde in the presence of a catalyst. The resulting product is then treated with piperidine and phosgene to obtain the final compound. The synthesis of 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione involves several steps and requires careful handling due to the highly reactive nature of the compound.

Scientific Research Applications

7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione has been widely used in scientific research as a crosslinking agent for proteins, nucleic acids, and other biomolecules. The crosslinking of biomolecules using 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione allows for the identification of protein-protein interactions, protein-DNA interactions, and other molecular interactions that are critical for understanding cellular processes. 7-(2-Ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione has also been used in the development of new drugs, as it can modify the activity of enzymes and receptors.

properties

IUPAC Name

7-(2-ethoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-4-24-11-10-21-12-13(18(2)16(23)19(3)14(12)22)17-15(21)20-8-6-5-7-9-20/h4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXGYPIHQQMLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

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